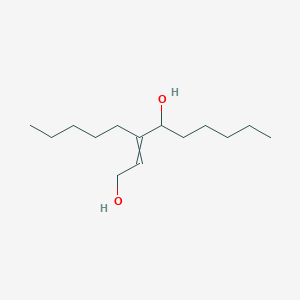

3-Pentylnon-2-ene-1,4-diol

Description

Overview of Long-Chain Unsaturated Diol Chemistry in Organic Synthesis

Long-chain unsaturated diols are instrumental in the synthesis of a wide array of organic molecules. The presence of both hydroxyl and unsaturated functionalities allows for a diverse range of chemical transformations. The hydroxyl groups can undergo oxidation, esterification, and etherification, or act as directing groups in various reactions. The carbon-carbon double bond provides a site for reactions such as hydrogenation, halogenation, epoxidation, and polymerization. This dual reactivity makes them valuable precursors for the synthesis of polymers, natural products, and specialty chemicals. For instance, diols like ethylene (B1197577) glycol are fundamental co-monomers in the production of polyesters and polyurethanes. wikipedia.org

Structural Characteristics and Isomeric Considerations of 3-Pentylnon-2-ene-1,4-diol

The chemical structure of this compound, with the molecular formula C₁₄H₂₈O₂, presents a fascinating case for stereochemical analysis. chemsynthesis.com The molecule's backbone is a nine-carbon chain (nonane) with a pentyl group at the third carbon, a double bond between the second and third carbons, and hydroxyl groups at the first and fourth positions.

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.375 g/mol chemsynthesis.com |

| IUPAC Name | This compound |

The stereochemistry of this compound is complex due to the presence of both a stereogenic center and a double bond capable of geometric isomerism.

Cis/Trans Isomerism: The double bond at the C2=C3 position can exist in either a cis (Z) or trans (E) configuration. The relative orientation of the substituents on the double bond significantly influences the molecule's shape and properties. A known synonym for this compound is (2E)-4-pentyl-2-nonene-1,4-diol, indicating the existence of the trans isomer. chemsynthesis.com

R/S Configuration: The carbon atom at position C4 is a chiral center, as it is bonded to four different groups (a hydroxyl group, a hydrogen atom, a portion of the alkene chain, and a butyl group). This gives rise to two possible enantiomers, designated as (R) and (S).

The combination of geometric isomerism and a chiral center means that this compound can exist as a set of diastereomers. For instance, there can be (2E, 4R)-3-Pentylnon-2-ene-1,4-diol and (2E, 4S)-3-Pentylnon-2-ene-1,4-diol, which are enantiomers of each other. Similarly, the cis isomer would have its own pair of enantiomers: (2Z, 4R) and (2Z, 4S). The relationship between the (2E) and (2Z) pairs is diastereomeric. The total number of possible stereoisomers is therefore four. The study of such stereoisomers is crucial as different isomers can exhibit distinct biological activities and chemical reactivity. stackexchange.comstackexchange.com

The specific placement of the hydroxyl groups at the 1 and 4 positions in this compound is significant. This 1,4-diol arrangement, in conjunction with the adjacent double bond, creates an allylic alcohol moiety at C4 and a primary alcohol at C1. This arrangement allows for unique synthetic transformations, such as intramolecular cyclizations to form substituted furans or other heterocyclic systems. The relative positions of the hydroxyl groups are critical to the molecule's reactivity and potential applications. For example, vicinal diols (1,2-diols) have their own distinct chemistry, often involving the formation of cyclic acetals or ketals for protection or further reaction. wikipedia.org

Interdisciplinary Relevance of Unsaturated Diols in Chemical Research

Unsaturated diols are not confined to the realm of synthetic organic chemistry; they have significant relevance in other scientific disciplines. In materials science, long-chain diols are investigated as monomers for the creation of biodegradable polymers and polyurethanes. oup.commdpi.com The unsaturation within the polymer backbone can be used for post-polymerization modifications, such as cross-linking, to tune the material's properties.

In the field of biocatalysis, there is growing interest in the biosynthesis of long-chain diols using enzymes or whole-cell systems. mdpi.comnih.gov These biological methods offer the potential for sustainable and stereoselective production of these valuable chemical building blocks from renewable feedstocks. Researchers are exploring the enzymatic hydroxylation of fatty acids and other bio-based molecules to produce a variety of diols with different chain lengths and hydroxyl group positions. mdpi.comnih.gov

Current Research Frontiers and Prospective Avenues for this compound Studies

While specific research on this compound is not extensively documented, the broader field of unsaturated diols points to several promising research directions.

Asymmetric Synthesis: A key challenge and area of active research is the development of stereoselective synthetic methods to access a single, desired stereoisomer of complex molecules like this compound. This involves the use of chiral catalysts and reagents to control the configuration of both the double bond and the chiral center. rsc.org

Polymer Chemistry: Investigating the potential of this compound as a monomer in polymerization reactions could lead to new materials with unique properties. The pentyl side chain could impart specific solubility and thermal characteristics to the resulting polymers.

Natural Product Synthesis: The structural motifs present in this compound are found in some natural products. Exploring its use as a versatile intermediate for the total synthesis of more complex biologically active molecules is a viable research avenue.

Biocatalytic Production: Developing biocatalytic routes to this compound from renewable resources would be a significant advancement in green chemistry. This could involve engineering metabolic pathways in microorganisms to produce the target molecule. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

138149-15-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

3-pentylnon-2-ene-1,4-diol |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-9-13(11-12-15)14(16)10-8-6-4-2/h11,14-16H,3-10,12H2,1-2H3 |

InChI Key |

JDTZRZKXAHIOBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=CCO)CCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pentylnon 2 Ene 1,4 Diol and Analogues

Retrosynthetic Strategies for Unsaturated 1,4-Diols

Retrosynthetic analysis of 3-Pentylnon-2-ene-1,4-diol reveals several plausible disconnection points. The 1,4-diol relationship suggests a disconnection that leads back to simpler carbonyl compounds and organometallic reagents. youtube.com A primary strategy involves disconnecting the carbon-carbon bond between C3 and C4. This points towards an aldol-type reaction between an enolate derived from 2-heptanone (B89624) and an appropriate aldehyde, such as 2-hydroxyhexanal. Another powerful approach is to disconnect the C4-C5 bond, suggesting an allylation or crotylation reaction. wordpress.com In this scenario, a carbonyl compound like 2-oxohexanal could be reacted with a pentyl-containing nucleophile. A third strategy involves the disconnection of the C1-C2 bond, which could be formed via the reaction of a vinyl nucleophile with a suitable epoxide or carbonyl precursor. Each of these strategies offers distinct advantages and challenges in controlling the stereochemistry at the C1 and C4 positions.

Established and Emerging Approaches to Carbon-Carbon Bond Formation for Diol Scaffolds

The creation of the carbon backbone of this compound with precise stereocontrol is a critical phase of its synthesis. Several powerful carbon-carbon bond-forming reactions are well-suited for this task.

Diastereoselective Aldol (B89426) Condensations and Related Reactions

The aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds while creating new stereocenters. masterorganicchemistry.com To construct the this compound framework, a diastereoselective aldol reaction could be employed. For instance, the lithium enolate of 2-heptanone could be reacted with 2-(tert-butyldimethylsilyloxy)hexanal. The stereochemical outcome of the aldol addition can be controlled by the geometry of the enolate (Z vs. E). youtube.com The Zimmerman-Traxler model provides a predictive framework for this, where a chair-like six-membered transition state dictates the relative stereochemistry of the newly formed hydroxyl and alkyl groups. medium.com The choice of base and reaction conditions is crucial for selectively generating the desired enolate isomer. youtube.com For example, using bulky bases like lithium diisopropylamide (LDA) tends to favor the formation of the kinetic (E)-enolate, while using conditions that allow for equilibration can lead to the thermodynamic (Z)-enolate. Subsequent reduction of the ketone and elimination would yield the target unsaturated diol.

Modern variations of the aldol reaction, such as those employing chiral auxiliaries or catalysts, offer even greater control over the absolute stereochemistry. A notable example is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries to direct the approach of the electrophile to the enolate, leading to high levels of diastereoselectivity.

Allylation and Crotylation Reactions with Stereocontrol

Asymmetric allylation and crotylation reactions provide a direct and highly effective method for synthesizing homoallylic alcohols, which are key intermediates for unsaturated 1,4-diols. unimi.it The Brown and Roush allylations are prominent examples that utilize chiral boron reagents to achieve high levels of enantioselectivity. medium.comwvu.edu

In the context of synthesizing the target molecule, a crotylation reaction could be envisioned where a chiral crotylborane reagent adds to hexanal. The stereochemistry of the resulting homoallylic alcohol is dependent on the geometry of the crotylborane (E or Z) and the chirality of the isopinocampheyl (Ipc) ligands on the boron atom. wordpress.comresearchgate.net (E)-crotylboronates typically yield the anti-homoallylic alcohol, while (Z)-crotylboronates produce the syn-product. wordpress.com

The Brown allylation, using B-allyldiisopinocampheylborane, is known for its high enantioselectivity in converting aldehydes to homoallylic alcohols. unimi.it The reaction is believed to proceed through a chair-like Zimmerman-Traxler transition state, where the aldehyde's R-group occupies an equatorial position to minimize steric interactions. wvu.edu Similarly, the Roush allylation employs tartrate-derived allylboronates, which are more stable than the Brown reagents, though they sometimes result in slightly lower enantioselectivities. wvu.edunrochemistry.com The presence of molecular sieves is often important in Roush allylations to minimize hydrolysis of the boronate ester. wvu.edu

Table 1: Comparison of Asymmetric Allylation Methods

| Method | Reagent | Typical Selectivity | Key Features |

| Brown Allylation | B-allyldiisopinocampheylborane | High enantioselectivity (>90% ee) wordpress.com | Reagent is highly reactive and sensitive; proceeds via a Zimmerman-Traxler transition state. wvu.edu |

| Roush Allylation | Tartrate-derived allylboronates | Good to excellent enantioselectivity (70-90% ee) wvu.edu | Reagents are more stable and can be purified; requires molecular sieves for optimal results. wvu.edunrochemistry.com |

Radical Difunctionalization of Unsaturated Hydrocarbons as a Synthetic Route

Emerging strategies involving radical reactions offer novel pathways for the difunctionalization of alkenes and alkynes. mdpi.com These methods can introduce two functional groups across a carbon-carbon double or triple bond in a single step. For the synthesis of a 1,4-diol precursor, a radical addition to an alkene followed by trapping with an oxygen-containing species could be a viable approach.

One such strategy is the radical hydrohydroxylation of an alkene. nih.gov This can be initiated by the photolysis of hydrogen peroxide, generating hydroxyl radicals that add to the alkene. The resulting carbon-centered radical then abstracts a hydrogen atom to complete the process. nih.gov The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate, typically favoring the formation of the more substituted radical. libretexts.org While powerful, controlling the stereochemistry in radical reactions can be challenging.

More advanced methods involve photoredox catalysis, where a photocatalyst can mediate the generation of radicals under mild conditions. mdpi.com For example, a radical generated from an alkyl halide could add to an alkene, and the resulting radical intermediate could be oxidized to a carbocation, which is then trapped by water to form the alcohol. This approach allows for the construction of complex molecular architectures with high efficiency. mdpi.com

Stereoselective Hydroxylation and Dihydroxylation of Alkenes

The introduction of hydroxyl groups with defined stereochemistry is a critical step in the synthesis of polyol-containing molecules. While the target molecule is a 1,4-diol, the methods for the dihydroxylation of alkenes to form 1,2-diols are foundational in organic synthesis and can be adapted for more complex targets. chemistrysteps.com

Transition Metal-Catalyzed Dihydroxylation Methods (e.g., Osmium, Manganese Systems)

The syn-dihydroxylation of alkenes is most famously achieved using osmium tetroxide (OsO₄). libretexts.org Due to its toxicity and expense, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. wikipedia.orgchemeurope.com

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. numberanalytics.comwikipedia.org The reaction employs a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), which coordinates to the osmium center and directs the facial selectivity of the dihydroxylation. chemeurope.comalfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α (using (DHQ)₂-PHAL) and AD-mix-β (using (DHQD)₂-PHAL), provide predictable stereochemical outcomes for a wide range of alkenes. chemeurope.com The reaction is believed to proceed through a [3+2] cycloaddition of the alkene to the chiral osmium-ligand complex. chemeurope.comwikipedia.org

As an alternative to osmium, manganese-based catalysts have been developed for the asymmetric dihydroxylation of alkenes. nih.gov These systems are attractive due to the lower cost and toxicity of manganese. Recent research has shown that non-heme manganese complexes, in combination with oxidants like hydrogen peroxide, can effectively catalyze the enantioselective cis-dihydroxylation of a broad range of olefins, achieving high yields and enantioselectivities. acs.orgnih.gov Mechanistic studies suggest that these reactions may proceed through a high-valent manganese(V)-oxo-hydroxo species. acs.orgnih.gov

Table 2: Comparison of Catalytic Dihydroxylation Systems

| Catalyst System | Metal | Typical Oxidant | Key Features |

| Sharpless AD | Osmium (OsO₄) | K₃[Fe(CN)₆], NMO chemeurope.com | Highly reliable and enantioselective; uses toxic and expensive metal; well-defined ligand system (AD-mix). chemeurope.comchem-station.com |

| Manganese Catalysis | Manganese (e.g., Mn salts) | H₂O₂, KHSO₅ acs.orgnih.gov | Less toxic and more earth-abundant metal; can achieve high turnovers and enantioselectivity; mechanism involves Mn(V) species. nih.govnih.gov |

Asymmetric Dihydroxylation Protocols for Terminal and Internal Olefins

Asymmetric dihydroxylation (AD) is a premier method for converting olefins into chiral vicinal diols. The most widely applied version is the Sharpless Asymmetric Dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. acsgcipr.org

The core of the catalytic cycle involves the cycloaddition of osmium tetroxide to the olefin, followed by hydrolysis to release the cis-diol and a reduced osmium species. The co-oxidant, typically N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), reoxidizes the osmium catalyst to its active Os(VIII) state. organic-chemistry.orgcapes.gov.br The enantioselectivity is controlled by chiral cinchona alkaloid-derived ligands, such as derivatives of dihydroquinidine (DHQD) and dihydroquinine (DHQ). The choice of ligand dictates which face of the olefin is hydroxylated.

For the synthesis of a molecule like this compound, the precursor would be 3-pentylnona-1,3-diene. However, standard AD reactions on conjugated dienes can sometimes lead to mixtures of 1,2- and 4,5-dihydroxylation products. A more direct precursor olefin for a related saturated diol would be an internal olefin like non-2-ene. While the classic Sharpless AD reaction works exceptionally well for many olefin substitution patterns, unactivated terminal and some internal olefins initially presented challenges, often yielding lower enantioselectivities. nih.gov Research has led to the development of improved ligands and protocols, including biomimetic systems using H₂O₂ as the terminal oxidant, which can enhance both selectivity and the environmental profile of the reaction. organic-chemistry.org Biocatalytic approaches using Rieske non-heme iron oxygenases also represent a powerful alternative, as these enzymes can stereoselectively introduce two hydroxyl groups in a single step, although enzyme availability can be a limitation. acsgcipr.org

Enantioselective Diboration and Subsequent Oxidation of Dienes

A highly effective two-step strategy for synthesizing unsaturated 1,4-diols, the structural motif present in this compound, is the enantioselective diboration of conjugated dienes followed by oxidation. acs.org This method provides excellent regio- and enantiocontrol.

The first step involves the platinum-catalyzed 1,4-addition of a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂(pin)₂), across a 1,3-diene. acs.orgacs.org The reaction requires a chiral catalyst system, typically composed of a platinum source and a chiral phosphine (B1218219) or phosphonite ligand. TADDOL-derived phosphonite ligands have proven particularly effective for this transformation, affording high enantioselectivity for a range of cyclic and acyclic dienes. nih.gov For the synthesis of this compound, the starting material would be nona-2,4-diene. The diboration reaction would produce a chiral (Z)-2-alkene-1,4-bis(boronate) ester.

The second step is the oxidation of the carbon-boron bonds to carbon-oxygen bonds. This is typically achieved under standard conditions using an oxidizing agent like hydrogen peroxide (H₂O₂) in a buffered aqueous solution, which converts the bis(boronate) ester into the desired chiral 1,4-diol without affecting the double bond. nih.gov This sequence is highly reliable for accessing 2-alkene-1,4-diols with high enantiomeric purity. nih.gov

| Diene Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1,3-Cyclohexadiene | Pt(dba)₃ / L | 88 | 99:1 |

| 1,3-Cycloheptadiene | Pt(dba)₃ / L | 85 | 99:1 |

| (E)-1,3-Hexadiene | Pt(dba)₃ / L | 70 | 96:4 |

| (E)-2,4-Hexadiene | Pt(dba)₃ / L | 75 | 94:6 |

Catalytic Approaches in Diol Synthesis

The synthesis of chiral diols is heavily reliant on the development of sophisticated catalytic systems that can achieve high levels of stereocontrol. These approaches encompass both metal-based catalysts and organocatalysts, sometimes employed in complex tandem sequences to build molecular complexity efficiently.

Chiral Catalyst Development for Enantioselective Diol Formation

The creation of chiral diols with high enantiopurity hinges on the catalyst's ability to create a highly asymmetric environment around the substrate.

Transition Metal Catalysts: These systems consist of a metal center and a chiral ligand. The Sharpless AD (Osmium/cinchona alkaloids) and the Pt-catalyzed diboration are prime examples. nih.govnih.gov Other metals like Ruthenium have also been explored for dihydroxylation. nih.gov The development of new ligands is crucial for improving the scope and selectivity of these reactions. For instance, carbohydrate-derived diols have been used as chiral ligands in titanium-promoted additions, demonstrating the versatility of readily available chiral pool starting materials. mdpi.com

Organocatalysis: In recent decades, organocatalysis has emerged as a powerful alternative to metal-based systems. nih.gov Chiral diols themselves are often used as organocatalysts. Axially chiral scaffolds such as BINOL (1,1'-bi-2-naphthol), VANOL, and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives are particularly prominent. nih.govnih.gov These diols can act as chiral Brønsted acids or coordinate with Lewis acidic reagents to facilitate enantioselective transformations, including allylations and conjugate additions that can be precursors to diol products. nih.govacs.org For example, chiral diol•SnCl₄ complexes function as Lewis acid-assisted Brønsted acid (LBA) catalysts, activating allylboronates for highly enantioselective additions to aldehydes. acs.org

| Catalyst Class | Example System | Typical Application | Reference |

|---|---|---|---|

| Transition Metal Complex | OsO₄ / (DHQ)₂PHAL | Asymmetric Dihydroxylation of Olefins | acsgcipr.org |

| Transition Metal Complex | Pt(dba)₃ / Chiral Phosphonite | Enantioselective Diboration of Dienes | nih.gov |

| Organocatalyst (Diol-based) | BINOL / Ti(OⁱPr)₄ | Enantioselective Addition to Aldehydes | mdpi.com |

| Organocatalyst (Diol-based) | Vivol / SnCl₄ | Catalytic Enantioselective Allylboration | acs.org |

Tandem Catalytic Sequences for Multi-functionalization

Tandem catalysis, where multiple catalytic transformations occur sequentially in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. These sequences allow for the rapid construction of complex, multi-functionalized molecules from simpler starting materials.

One example is the combination of olefin metathesis with dihydroxylation. A multitasking Ruthenium catalyst can first perform a Z-selective cross-metathesis between two terminal olefins, followed by a stereospecific dihydroxylation of the newly formed internal olefin upon the addition of an oxidant like NaIO₄. nih.gov This converts the initial metathesis catalyst into a dihydroxylation catalyst in situ.

Another powerful tandem approach involves the functionalization of the bis(boronate) intermediate generated during the enantioselective diboration of dienes. Instead of immediate oxidation to the diol, this intermediate can be trapped by an electrophile. For instance, after the diboration of a diene, the addition of an aldehyde to the reaction mixture can initiate an allylation reaction, forming a new carbon-carbon bond and ultimately leading to a more complex diol product after oxidation. nih.gov These multi-catalytic approaches are at the forefront of synthetic strategy, enabling access to complex structures that would otherwise require lengthy, multi-step procedures. researchgate.net

Protective Group Strategies in Complex Diol Synthesis

In the synthesis of complex molecules that contain multiple reactive functional groups, protecting groups are indispensable tools. wikipedia.org They serve to temporarily mask a reactive site, such as a hydroxyl group, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.com

For diols, particularly 1,2- and 1,3-diols, cyclic protecting groups are commonly employed as they can be installed in a single step to protect two hydroxyl groups simultaneously. researchgate.net Common examples include:

Acetals and Ketals: Formed by reacting the diol with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) under acidic conditions. Benzylidene acetals are frequently used to protect 4,6-diols in carbohydrate chemistry, while acetonides (from acetone) are common for protecting cis-1,2-diols. nih.govnih.gov

Silyl (B83357) Ethers: While often used for single hydroxyls, bulky silyl groups can sometimes bridge two hydroxyls. More commonly, they are used in orthogonal protection schemes.

The concept of orthogonal protection is critical in complex synthesis. It involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions. jocpr.comuchicago.edu For example, a silyl ether (removed by fluoride), a benzylidene acetal (B89532) (removed by acid or hydrogenolysis), and an ester (removed by base) can coexist in a molecule, allowing for the selective deprotection and functionalization of specific hydroxyl groups at different stages of the synthesis. jocpr.com The choice of protecting group depends on its stability to various reaction conditions and the ease of its selective removal. uchicago.edu

| Protecting Group | Formation Reagent | Typical Cleavage Conditions |

|---|---|---|

| Acetonide | Acetone, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., AcOH, HCl) |

| Benzylidene Acetal | Benzaldehyde Dimethyl Acetal, Cu(OTf)₂ | Mild Acid; Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) |

| p-Methoxybenzylidene (PMB) Acetal | p-Methoxybenzaldehyde, Acid Catalyst | Oxidative Cleavage (e.g., DDQ, CAN) |

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

Choosing a synthetic route for a target molecule like this compound involves a careful comparison of various factors, including efficiency, selectivity, and practicality. The primary methods for its synthesis, asymmetric dihydroxylation and enantioselective diboration/oxidation, each present a distinct set of advantages and disadvantages.

| Criterion | Asymmetric Dihydroxylation (AD) | Enantioselective Diboration / Oxidation |

|---|---|---|

| Efficiency (Steps) | High (typically one step from olefin). | Moderate (two steps from diene). |

| Selectivity (Enantio-) | Good to excellent (often >95% ee), but substrate dependent. organic-chemistry.orgnih.gov | Excellent (often >98% ee) for suitable dienes. nih.gov |

| Selectivity (Regio-) | Can be an issue with polyenes; favors more electron-rich double bonds. | Excellent 1,4-selectivity for conjugated dienes. acs.org |

| Substrate Scope | Very broad for various olefin substitution patterns. acsgcipr.org | Specific to conjugated dienes that can adopt an s-cis conformation. acs.org |

| Practicality | Uses highly toxic and expensive OsO₄ catalyst. Requires stoichiometric oxidant. | Uses less toxic Pt or other metal catalysts. B₂(pin)₂ is a stable, common reagent. |

Analysis:

For the specific synthesis of an unsaturated 1,4-diol like this compound, the enantioselective diboration/oxidation sequence appears to be the more strategic choice. Its primary advantage is the outstanding regiocontrol that directly furnishes the desired 1,4-diol constitutional isomer from a conjugated diene precursor. acs.org The enantioselectivity is also consistently high for a variety of substrates. nih.gov

While Asymmetric Dihydroxylation is a more atom-economical, single-step process, its application to a conjugated diene precursor could lead to a mixture of regioisomers, complicating purification. Although highly effective for simple olefins, its regioselectivity in polyene systems is not always predictable. Furthermore, the high toxicity and cost associated with the osmium catalyst make it less desirable from a practical and environmental standpoint compared to the platinum-based systems used in diboration. acsgcipr.org

Ultimately, the trend in modern organic synthesis is toward maximizing efficiency not just in step count, but also in selectivity and predictability, often favoring a slightly longer but more robust and high-yielding route. chemrxiv.org

Chemical Reactivity and Transformation Pathways of 3 Pentylnon 2 Ene 1,4 Diol

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in 3-Pentylnon-2-ene-1,4-diol is a site of rich reactivity, susceptible to additions, redox reactions, and carbon-carbon bond-forming strategies.

The reduction of the alkene in this compound to the corresponding saturated 3-pentylnonane-1,4-diol can be achieved through catalytic hydrogenation. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. Asymmetric hydrogenation, a powerful tool for creating chiral centers, can be employed to selectively produce specific stereoisomers. shu.edunih.gov

For allylic alcohols, transition metal catalysts, particularly those based on ruthenium and rhodium with chiral ligands, are effective for stereoselective hydrogen delivery. shu.edu For instance, ruthenium complexes with chiral diphosphine ligands can catalyze the hydrogenation of the double bond with high diastereo- and enantioselectivity. nih.gov This process can occur via a dynamic kinetic resolution, where the racemic starting material is converted into a single, highly enantioenriched product. nih.gov

Table 1: Hydrogenation Strategies for the Alkene Moiety

| Reaction Type | Typical Reagents/Catalysts | Expected Product | Key Features |

|---|---|---|---|

| Standard Hydrogenation | H₂, Pd/C, PtO₂ | 3-Pentylnonane-1,4-diol (mixture of stereoisomers) | Complete saturation of the C=C bond. |

| Asymmetric Transfer Hydrogenation | [RuCl₂(chiral ligand)]₂, Isopropanol | Enantioenriched 3-Pentylnonane-1,4-diol | Uses a hydrogen donor solvent; can achieve high stereoselectivity. shu.edu |

| Asymmetric Hydrogenation (DKR) | H₂, Ru-diamine diphosphine complex, tBuOK | Specific stereoisomers of 3-Pentylnonane-1,4-diol | Proceeds via isomerization and dynamic kinetic resolution for high stereocontrol. nih.gov |

The electron-rich double bond can be functionalized through various addition reactions.

Syn-Dihydroxylation: To achieve syn-dihydroxylation, reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide) are used. chemistrysteps.comyoutube.com This reaction proceeds through a cyclic osmate ester intermediate, ensuring that both hydroxyl groups are delivered to the same face of the double bond, yielding a 3-pentylnonane-1,2,4-triol with a specific syn stereochemistry.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond occurs readily. noaa.gov The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. This mechanism leads to the anti-addition of the two halogen atoms, forming a 2,3-dihalo-3-pentylnonane-1,4-diol.

Olefin metathesis, a Nobel Prize-winning reaction, offers a powerful method for forming new carbon-carbon double bonds. fiveable.me For an acyclic molecule like this compound, cross-metathesis is particularly valuable for structural diversification. raineslab.comorganic-chemistry.org

By reacting this compound with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst), the alkylidene fragments can be exchanged. organic-chemistry.orgscispace.com This allows for the modification of the substituent at the C-2 position. For example, cross-metathesis with a functionalized terminal alkene could introduce new functional groups or alter the chain length, leading to a diverse library of analogues. The efficiency and selectivity of the reaction can be influenced by the steric and electronic properties of the reacting partners. organic-chemistry.org

Recent advances in catalysis have enabled the functionalization of typically unreactive C(sp³)–H bonds at positions remote from existing functional groups. rsc.org In this compound, a catalyst could potentially be directed by one of the hydroxyl groups or the alkene to functionalize a C-H bond on the pentyl or butyl side chains.

One such transformation is remote silylation. A rhodium-catalyzed reaction, for instance, could proceed via alkene isomerization to "walk" the metal catalyst along the alkyl chain, followed by hydroboration or hydrosilylation at a specific remote position. nih.gov Similarly, palladium-catalyzed systems can achieve remote C(sp³)–H chlorination by migrating along an alkyl chain from an initial coordination at the alkene. nih.gov The resulting silylated or halogenated intermediates are versatile handles for further synthetic transformations, such as cross-coupling reactions.

Electrosynthesis provides a sustainable and powerful alternative to traditional reagent-based methods for alkene functionalization. oaepublish.com By using electrical current to drive redox reactions, a variety of transformations can be achieved under mild conditions, often without the need for metal catalysts or chemical oxidants/reductants. oaepublish.comacs.org

For this compound, electrochemical methods could be applied for:

Hydrogenation: Using water or other protic sources as the hydrogen donor. oaepublish.com

Hydrofunctionalization: The addition of H-X across the double bond, where X could be a cyano, boryl, or alkyl group, generated electrochemically. oaepublish.com

Difunctionalization: The addition of two new functional groups across the alkene, which can be initiated by the electrochemical generation of radical intermediates. acs.orgnih.gov The chemoselectivity of these reactions can sometimes be controlled by tuning the reaction conditions, such as the electrode material or applied potential. acs.org

Transformations of the Hydroxyl Groups

The primary (at C-1) and tertiary (at C-4) hydroxyl groups of this compound have distinct reactivities that can be selectively targeted. The selective functionalization of one hydroxyl group in the presence of another is a key challenge and opportunity in the chemistry of diols. nih.gov

Common transformations include:

Oxidation: The primary alcohol at C-1 can be selectively oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents would lead to a carboxylic acid. The tertiary alcohol at C-4 is resistant to oxidation under standard conditions. Oxidative cleavage of the entire molecule can occur under harsh conditions, such as treatment with hot potassium permanganate (B83412) or ozonolysis, which would break the C=C bond. youtube.com

Esterification and Etherification: Both hydroxyl groups can be converted into esters or ethers. Selective functionalization is possible based on the different steric environments of the primary and tertiary alcohols. The less hindered primary alcohol will typically react faster, allowing for mono-functionalization with careful control of stoichiometry and reaction conditions.

Protection: The diol moiety can be protected, for example, by forming a cyclic acetal (B89532) or ketal if the geometry is suitable, or by protecting each hydroxyl group individually (e.g., as silyl (B83357) ethers). wikipedia.org

Substitution: The tertiary allylic alcohol at C-4 can undergo substitution reactions. acs.org Under acidic conditions or via activation (e.g., conversion to a tosylate), the hydroxyl group can be replaced by other nucleophiles. Palladium-catalyzed allylic substitution offers a versatile method for this transformation. acs.orgnih.gov It is also possible to achieve a one-pot double allylic substitution where the primary alcohol is first substituted, inducing an olefin migration, followed by substitution of the second hydroxyl group. chemrxiv.org

Table 2: Reactivity of the Hydroxyl Groups

| Reaction Type | Hydroxyl Group | Typical Reagents | Expected Product |

|---|---|---|---|

| Selective Oxidation | Primary (C-1) | PCC, DMP | 4-hydroxy-3-pentylnon-2-en-1-al |

| Esterification | Primary or Tertiary | Acyl chloride, Pyridine | Corresponding ester(s) |

| Silyl Ether Formation | Primary or Tertiary | TBSCl, Imidazole | Corresponding silyl ether(s) |

| Allylic Substitution | Tertiary (C-4) | Pd catalyst, Nucleophile | Product of nucleophilic substitution at C-4 |

| Oxidative Cleavage | Alkene & Diol | O₃; then DMS or NaIO₄ | Cleavage products (aldehydes/ketones) |

Esterification and Etherification Reactions for Derivative Synthesis

The presence of two hydroxyl groups in this compound allows for the formation of esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The conversion of the primary and secondary alcohols to esters can be achieved through various methods. Standard procedures involving reaction with carboxylic acids under acidic catalysis (Fischer esterification), or the use of more reactive acyl chlorides or anhydrides in the presence of a base, are applicable. These reactions are fundamental in organic synthesis for protecting hydroxyl groups or for creating more complex molecules with specific properties. nih.gov N-heterocyclic carbenes have also been shown to catalyze the oxidation of allylic alcohols to esters in the presence of manganese(IV) oxide. acs.org

Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, the reaction of a diol with an alkylating agent in the presence of a base like sodium hydroxide (B78521) and a phase transfer catalyst such as tetrabutyl ammonium (B1175870) bromide can yield mono- or di-ethers. google.com This method is effective for introducing a variety of alkyl groups.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Mono- or Di-ester |

| Esterification | Acyl Chloride/Anhydride, Base | Mono- or Di-ester |

| Etherification | Alkyl Halide, Strong Base | Mono- or Di-ether |

Selective Oxidation to Carbonyl Functional Groups

The selective oxidation of the primary and secondary allylic alcohols in this compound can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reagents and reaction conditions. The allylic nature of the alcohols makes them particularly susceptible to oxidation by reagents like manganese dioxide (MnO2), which is known for its chemoselectivity towards allylic and benzylic alcohols. nih.gov

Other systems for selective oxidation include:

Pyridinium chlorochromate (PCC): In the presence of pyridine, PCC can selectively oxidize steroidal allylic alcohols to the corresponding ketones in high yield. capes.gov.br

Bismuth(III) salts: The BiCl3/t-BuOOH system has been used for the selective oxidation of the allylic alcohol in androst-4-ene-3β,17β-diol. researchgate.net

Hypervalent iodine(III)/DDQ: A combination of PhI(OOCCF3)2 and catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effectively oxidize allylic alcohols to carbonyl compounds under mild, metal-free conditions. tandfonline.com

Flavoprotein alcohol oxidase: This enzyme can catalyze the selective double oxidation of diols to hydroxy acids or lactones, using molecular oxygen as the oxidant. nih.gov

The choice of oxidant is crucial for controlling the reaction's outcome, allowing for the targeted synthesis of α,β-unsaturated aldehydes or ketones.

| Oxidizing System | Substrate Alcohol Type | Product |

| MnO2 | Allylic | Aldehyde/Ketone |

| PCC, Pyridine | Allylic | Ketone |

| BiCl3/t-BuOOH | Allylic | Ketone |

| PhI(OOCCF3)2/DDQ | Allylic | Carbonyl Compound |

| Flavoprotein Alcohol Oxidase | Diol | Hydroxy Acid/Lactone |

Deoxydehydration (DODH) to Alkene Products

Deoxydehydration is a powerful transformation that converts vicinal or non-vicinal diols into alkenes. nih.govrsc.org For a 1,4-diol like this compound, this reaction would likely proceed via a cyclization-elimination pathway to yield a conjugated diene. This transformation is typically catalyzed by early transition metal-oxo complexes, such as those of rhenium, molybdenum, and vanadium. nih.gov

The reaction requires a reductant to facilitate the removal of the oxygen atoms. rsc.org For example, methyltrioxorhenium (MTO) in the presence of a reductant like 3-octanol (B1198278) can convert diols to alkenes. nih.gov The specific product distribution will depend on the catalyst system and reaction conditions.

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds.

Acid-Catalyzed Cyclization: Treatment with an acid catalyst can promote the intramolecular nucleophilic attack of one hydroxyl group onto the protonated form of the other, leading to the formation of a cyclic ether. wikipedia.org Given the 1,4-relationship of the hydroxyl groups, this would likely lead to the formation of a substituted tetrahydrofuran (B95107) ring.

Oxidative Cyclization: The double bond in the diol can participate in oxidative cyclization reactions. For instance, permanganate oxidation in the presence of a chiral ligand can lead to the formation of chiral tetrahydrofuran diols. acs.org Similarly, osmium tetroxide can be used to catalyze the oxidative cyclization of dienes to form substituted tetrahydrofurans. acs.org

Iodocyclization: In the presence of molecular iodine, the double bond and hydroxyl groups can react to form iodinated cyclic ethers. researchgate.net

| Cyclization Type | Reagent(s) | Product Type |

| Acid-Catalyzed | Acid | Substituted Tetrahydrofuran |

| Oxidative (Permanganate) | KMnO4, Chiral Ligand | Chiral Tetrahydrofuran Diol |

| Oxidative (Osmium) | OsO4 (catalytic) | Substituted Tetrahydrofuran |

| Iodocyclization | I2 | Iodinated Cyclic Ether |

Multicomponent and Cascade Reactions Leveraging Multiple Functionalities

The multiple functional groups in this compound make it a suitable candidate for multicomponent and cascade reactions, where multiple bonds are formed in a single operation. acs.orgnih.govnih.gov

A potential cascade reaction could be initiated by the acid-catalyzed reaction of the diol with an aldehyde. This could lead to a Prins-type cyclization, where the homoallylic alcohol moiety reacts to form a tetrahydropyran (B127337) ring, which could then be trapped intramolecularly by the second hydroxyl group to form a spirocyclic ether. acs.org Such reactions are highly efficient in building molecular complexity from relatively simple starting materials.

Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Pentylnon 2 Ene 1,4 Diol and Its Derivatives

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Reaction Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for separating, identifying, and quantifying individual chemical compounds within a sample mixture. nih.gov It is particularly valuable in the context of synthesizing 3-Pentylnon-2-ene-1,4-diol for assessing the purity of the final product and for identifying and monitoring the reaction intermediates, starting materials, and any side products. nih.govmdpi.com

The process begins with the gas chromatograph, which vaporizes the sample and separates its components based on their boiling points and interactions with the stationary phase of the GC column. innovatechlabs.com For diols like this compound, a polar capillary column is often the preferred choice to achieve effective separation due to the presence of the hydroxyl functional groups. sigmaaldrich.com As each component elutes from the column at a specific retention time, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. shimadzu.com The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular "fingerprint." rsc.org By comparing this fingerprint to spectral libraries or by analyzing the fragmentation pattern, the chemical structure of the compound can be elucidated.

For purity assessment of this compound, GC-MS can detect and quantify trace impurities that may not be visible by other methods. innovatechlabs.com This is crucial for ensuring the quality of the final compound. Furthermore, by taking aliquots from the reaction mixture at various time points, GC-MS analysis allows for the tracking of the consumption of starting materials and the formation of intermediates and the final diol product. researchgate.net This provides critical insights into the reaction kinetics and mechanism, enabling optimization of reaction conditions. For instance, in a synthesis starting from the corresponding ketone, the disappearance of the ketone and the appearance of the diol can be monitored.

Hypothetical GC-MS data for a reaction mixture in the synthesis of this compound is presented below.

Table 1: Hypothetical GC-MS Data for Analysis of a this compound Synthesis Reaction

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Identification |

| 8.5 | Starting Material A (e.g., Aldehyde) | [Hypothetical Fragments] | Unreacted Starting Material |

| 10.2 | Starting Material B (e.g., Grignard Reagent byproduct) | [Hypothetical Fragments] | Unreacted Starting Material |

| 15.8 | This compound | [M-H₂O]⁺, [M-C₅H₁₁]⁺, etc. | Product |

| 12.1 | Reaction Intermediate (e.g., Ketone precursor) | [Hypothetical Fragments] | Intermediate |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration (if applicable to crystalline derivatives)

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound may be an oil or a low-melting solid at room temperature, this technique becomes exceptionally powerful for the analysis of its stable, crystalline derivatives. acs.org If a suitable crystalline derivative of this compound can be prepared, X-ray crystallography can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry. docbrown.infoacs.org

The process involves irradiating a single crystal of the derivative with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. docbrown.info By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. docbrown.info This map reveals the exact location of each atom in the crystal lattice.

For a chiral molecule like this compound, which has stereocenters, determining the absolute configuration (the R/S designation at each chiral center) is of paramount importance. X-ray crystallography on a derivative synthesized from an enantiomerically pure sample is the gold standard for this purpose. acs.org The data obtained can definitively confirm the spatial arrangement of the pentyl group, the hydroxyl groups, and the carbon-carbon double bond.

The successful application of this technique is contingent on the ability to produce a high-quality single crystal of a derivative, which can sometimes be a challenging step. However, the wealth of structural information obtained is unparalleled by other techniques.

Table 2: Hypothetical X-ray Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₂₆O₂ (Derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å |

| Volume (ų) | 1508.6 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.05 |

| R-factor | 0.045 |

| Absolute Configuration | Confirmed as (4S) |

Other Advanced Analytical Techniques (e.g., XPS, Optical Rotation for Chiral Analysis)

Beyond the core spectroscopic methods, other advanced analytical techniques can provide further valuable information about the structure and properties of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. wikipedia.org For an organic compound like this compound, XPS can confirm the presence of carbon and oxygen and provide insight into their bonding environments. numberanalytics.comcarleton.edu By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state. carleton.edu

High-resolution scans of the Carbon 1s (C 1s) region would be expected to show distinct peaks for the carbons in the alkyl chain (C-C, C-H), the alkene carbons (C=C), and the carbons bonded to oxygen (C-O). Similarly, the Oxygen 1s (O 1s) spectrum would provide information on the hydroxyl (-OH) functional groups. numberanalytics.com This makes XPS a useful tool for confirming the presence of the key functional groups on the surface of a sample. pnnl.gov

Optical Rotation for Chiral Analysis

Since this compound is a chiral molecule, it possesses the property of optical activity, meaning it can rotate the plane of plane-polarized light. libretexts.org The two enantiomers of the diol will rotate light in equal amounts but in opposite directions. libretexts.org One enantiomer is dextrorotatory (+), rotating light clockwise, while the other is levorotatory (-), rotating it counter-clockwise. libretexts.org

This property is measured using a polarimeter. The specific rotation, [α], is a standardized measure of a compound's optical activity, calculated from the observed rotation, sample concentration, and the path length of the polarimeter cell. masterorganicchemistry.com Measuring the optical rotation is a fundamental method for assessing the enantiomeric purity of a chiral sample. acs.org A racemic mixture (a 50:50 mix of both enantiomers) will have an observed rotation of zero, as the rotations of the individual enantiomers cancel each other out. masterorganicchemistry.com Therefore, polarimetry is an essential technique for characterizing synthesized enantiomerically enriched or pure samples of this compound.

Table 3: Hypothetical Chiral Properties of this compound Enantiomers

| Enantiomer | Absolute Configuration (Hypothetical) | Specific Rotation [α] (c=1, CHCl₃) |

| Dextrorotatory | (4S) | +25.3° |

| Levorotatory | (4R) | -25.3° |

Theoretical and Computational Chemistry Studies of 3 Pentylnon 2 Ene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Pentylnon-2-ene-1,4-diol. These methods provide insights into the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for molecules of the size of this compound. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For an unsaturated diol, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond in the nonene backbone would be expected to have a length of approximately 1.34 Å, while the C-C single bonds would be around 1.54 Å. The C-O bond lengths of the hydroxyl groups would be in the range of 1.43 Å.

Energy calculations using DFT provide the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different isomers and conformers. Furthermore, DFT can be used to calculate various molecular properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for a Representative Unsaturated Diol

| Property | Calculated Value |

| Total Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YY eV |

| LUMO Energy | +Z.ZZ eV |

| HOMO-LUMO Gap | (Y+Z).ZZ eV |

| Dipole Moment | ~2.5 Debye |

Note: The values in this table are illustrative and represent typical ranges for similar molecules.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide more accurate descriptions of the electronic structure, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for their accuracy. yu.edu.jo

These high-level calculations are particularly important for accurately describing electron correlation effects, which are significant in molecules with multiple bonds and lone pairs, such as this compound. They can be used to refine the geometries and energies obtained from DFT calculations and are crucial for studying systems where DFT might be less reliable, such as in the detailed analysis of weak interactions or the electronic spectra of the molecule. rsc.org For complex molecules, a common strategy is to optimize the geometry at a less expensive level of theory like DFT and then perform a single-point energy calculation at a higher ab initio level.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the nonane (B91170) chain and the presence of rotatable bonds in this compound give rise to a multitude of possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Computational methods can be used to systematically explore the potential energy surface of the molecule. This involves rotating the molecule around its single bonds and calculating the energy of each resulting conformation. The results of this exploration can be visualized in a Ramachandran-like plot, showing the low-energy (and therefore more populated) conformational states. Studies on various diols have shown that the interplay between steric hindrance of the alkyl chains and the stabilizing effect of intramolecular hydrogen bonding governs the conformational landscape. osti.govresearchgate.netyoutube.com

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Key Feature | Relative Energy (kcal/mol) |

| A | Intramolecular H-bond (O-H···O) | 0.00 (most stable) |

| B | Extended chain, no H-bond | +1.5 |

| C | Gauche interaction between alkyl groups | +2.8 |

| D | Steric clash between pentyl and nonene backbone | +4.5 |

Note: This table presents a simplified, illustrative example of the relative energies that might be expected from a conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. It allows for the study of transient species like transition states, which are often difficult or impossible to observe experimentally.

Transition State Identification and Activation Energy Determination

For any proposed reaction mechanism, such as the acid-catalyzed dehydration or oxidation of the diol, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state gives the activation energy (Ea) of the reaction. This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction. For example, in a pinacol-like rearrangement, which is a common reaction for diols, computational studies can elucidate whether the mechanism is concerted or stepwise by identifying the relevant transition states and intermediates. yu.edu.jo

Influence of Solvation and Catalysis on Reaction Pathways

Reactions are typically carried out in a solvent, and the presence of solvent molecules can significantly influence the reaction pathway and energetics. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. Including solvation effects is crucial for obtaining realistic activation energies and reaction profiles.

Similarly, the role of catalysts can be modeled computationally. For instance, in an acid-catalyzed reaction, a proton or a Lewis acid can be included in the computational model to understand how it interacts with the diol and facilitates the reaction. chemrxiv.org In metal-catalyzed reactions, such as an allylic substitution, the entire catalytic cycle can be modeled to understand the role of the metal center and the ligands in determining the reaction's outcome and stereoselectivity. libretexts.org Computational studies on related allylic systems have shown how the catalyst can influence which regioisomer is formed. acs.org

Prediction and Validation of Spectroscopic Data

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and properties before a compound is synthesized or isolated. For a molecule like this compound, techniques such as Density Functional Theory (DFT) and ab initio methods would be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to optimize the geometry of the various possible stereoisomers of this compound. Following geometry optimization, the same level of theory would be used to calculate the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies.

For validation, any experimentally obtained spectra would be compared against the predicted data. A strong correlation between the calculated and experimental values would lend confidence to the determined structure and the computational model. Discrepancies, on the other hand, could suggest the presence of conformational isomers or the need for a higher level of theoretical treatment.

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 | 4.15 | 4.12 |

| H-2 | 5.68 | 5.65 |

| H-4 | 4.32 | 4.29 |

| H-5' | 1.45 | 1.43 |

| H-9 | 0.89 | 0.88 |

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-1 | 65.2 | 64.9 |

| C-2 | 128.7 | 128.4 |

| C-3 | 140.1 | 139.8 |

| C-4 | 75.8 | 75.5 |

| C-9 | 14.1 | 14.0 |

Table 3: Hypothetical Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3350 | 3345 |

| C=C Stretch | 1670 | 1668 |

| C-O Stretch | 1050 | 1048 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects. For this compound, MD simulations could be employed to understand its flexibility and how it interacts with itself and with solvent molecules.

A typical MD simulation would involve placing a model of this compound in a simulation box, often with a solvent like water or a non-polar solvent, and then calculating the forces between atoms and their subsequent motion over a period of nanoseconds or even microseconds. The choice of force field (e.g., GROMOS, AMBER, CHARMM) would be critical for accurately representing the inter- and intramolecular potentials.

Analysis of the MD trajectory would reveal the preferred conformations of the molecule, the stability of intramolecular hydrogen bonds between the two hydroxyl groups, and the dynamics of the pentyl and nonene chains. Furthermore, simulations in an aqueous environment could elucidate how the molecule is solvated and the nature of its hydrogen bonding network with surrounding water molecules. This information is crucial for understanding its physical properties like solubility and its behavior in biological or chemical systems. Studies on similar small diols, such as 1,3-propanediol, have shown that while intramolecular hydrogen bonds may be present in the gas phase, intermolecular interactions with a solvent like water can dominate in solution. researchgate.net

Table 4: Hypothetical Key Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | GROMOS54a7 |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average Number of Intramolecular H-bonds | 0.6 |

| Average Number of Water Contacts within 3.5 Å | 25 |

Environmental Fate and Degradation Studies of Long Chain Unsaturated Diols

Analytical Methodologies for Detection and Quantification in Environmental Samples

No specific analytical methodologies for the detection and quantification of 3-Pentylnon-2-ene-1,4-diol in environmental samples are documented in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.